2-{[4-(4-Methoxyphenyl)piperazin-1-yl]sulfonyl}ethan-1-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O3S/c1-19-13-4-2-12(3-5-13)15-7-9-16(10-8-15)20(17,18)11-6-14/h2-5H,6-11,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYVBITFNVSORQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)CCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of organic solvents such as dichloromethane or acetonitrile, and the reactions are usually carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-{[4-(4-Methoxyphenyl)piperazin-1-yl]sulfonyl}ethan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxylated derivative, while reduction of the sulfonyl group can produce a sulfide derivative.
Scientific Research Applications
2-{[4-(4-Methoxyphenyl)piperazin-1-yl]sulfonyl}ethan-1-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand for various biological receptors.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[4-(4-Methoxyphenyl)piperazin-1-yl]sulfonyl}ethan-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring and methoxyphenyl group are believed to play crucial roles in binding to these targets, while the sulfonyl group may enhance the compound’s solubility and stability. The exact pathways and molecular interactions are still under investigation, but preliminary studies suggest that this compound may modulate neurotransmitter systems and other signaling pathways .
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Functional and Pharmacological Comparisons
Sulfonyl vs. Non-Sulfonyl Derivatives
- Sulfonyl Group Impact : The sulfonyl group in the target compound increases hydrogen-bond acceptor capacity compared to ethylamine or methylpiperazine derivatives. This feature is critical for binding to enzymes like carbonic anhydrase or serotonin transporters .
- Antiproliferative Activity : Sulfonyl-piperazine derivatives (e.g., 7n ) exhibit potent antiproliferative effects due to nitro and tetrazole-thio groups, whereas the target compound’s methoxy group may reduce cytotoxicity but improve CNS penetration .
Substituent Effects on Receptor Binding
- 4-Methoxyphenyl : Enhances affinity for adrenergic and serotonin receptors compared to halogenated (e.g., 2-fluorophenyl) or alkylated (e.g., 2,3-dimethylphenyl) analogues .
- Fluorine/Chlorine Substituents : Halogenated derivatives (e.g., 2-fluorophenyl or 3-chlorophenyl) show higher metabolic stability and selectivity for dopaminergic pathways .
Physicochemical Properties
- Lipophilicity : The target compound’s logP is estimated at ~1.8 (methoxy group), compared to ~2.5 for nitro-containing analogues (e.g., 7n ) .
- Solubility : Dihydrochloride salts (e.g., 2-[4-(4-methoxyphenyl)piperazin-1-yl]ethan-1-amine dihydrochloride ) improve aqueous solubility for in vivo studies .
Research Implications
The target compound’s structural flexibility and sulfonamide core make it a candidate for optimizing CNS-targeted therapies.
Biological Activity
2-{[4-(4-Methoxyphenyl)piperazin-1-yl]sulfonyl}ethan-1-amine, with the molecular formula C13H21N3O3S, is a compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a piperazine ring substituted with a methoxyphenyl group and a sulfonyl group attached to an ethanamine chain. Its structure is significant as it influences its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C13H21N3O3S |
| Molecular Weight | 299.39 g/mol |
| CAS Number | 941869-73-4 |
| Purity | ≥95% |
The mechanism of action of this compound involves its interaction with various neurotransmitter receptors, particularly those related to serotonin and dopamine pathways. The piperazine moiety is known to enhance binding affinity to these receptors, potentially modulating neurotransmitter systems which are crucial in treating neurological disorders.
Key Mechanisms:
- Receptor Binding : The compound may act as a ligand for serotonin (5-HT) and dopamine receptors, influencing mood and behavior.
- Neurotransmitter Modulation : It may enhance or inhibit neurotransmitter release, impacting conditions such as depression or anxiety.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
- Antidepressant Effects : Preliminary studies suggest potential antidepressant properties through modulation of serotonin pathways.
- Antipsychotic Potential : Its structural similarity to known antipsychotics raises interest in its efficacy in treating schizophrenia or bipolar disorder.
- Anti-inflammatory Activity : Some studies have indicated that compounds with similar structures exhibit anti-inflammatory effects, which may be relevant for conditions like arthritis.
Study on Receptor Affinity
A study evaluated the binding affinity of various piperazine derivatives at dopamine receptors. The results indicated that compounds similar to this compound demonstrated significant binding affinities, suggesting potential therapeutic applications in neuropharmacology .
Antidepressant Activity
In a preclinical model, this compound was tested for its antidepressant-like effects using the forced swim test (FST). Results showed a significant reduction in immobility time compared to control groups, indicating potential efficacy as an antidepressant .
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-(2-Methoxyphenyl)piperazine | Lacks sulfonyl group | Moderate antidepressant effects |
| 4-(4-(4-Methoxyphenyl)piperazin-1-yl)phenyl)-1H-triazol | Contains additional triazole group | Anticancer properties reported |
Q & A
Basic: What synthetic strategies are recommended for preparing 2-{[4-(4-Methoxyphenyl)piperazin-1-yl]sulfonyl}ethan-1-amine?
Methodological Answer:
The synthesis involves multi-step reactions, typically starting with commercially available 1-(4-methoxyphenyl)piperazine. Key steps include:
- Sulfonylation : Reacting the piperazine derivative with a sulfonyl chloride (e.g., ethanesulfonyl chloride) under basic conditions (e.g., DBU or triethylamine) to form the sulfonyl-piperazine intermediate .
- Amine Functionalization : Coupling the sulfonylated intermediate with an ethanamine precursor. Protective groups (e.g., Boc) may be employed to stabilize reactive amines during synthesis .
- Purification : Use column chromatography or recrystallization to isolate the final product. Purity (>95%) should be confirmed via HPLC or NMR .
Basic: How is structural integrity validated for this compound?
Methodological Answer:
Characterization relies on:
- Spectroscopy : H/C NMR to confirm proton/carbon environments (e.g., piperazine ring protons at 2.5–3.5 ppm, sulfonyl group at ~3.8 ppm) .
- Mass Spectrometry : HRMS to verify molecular weight (e.g., [M+H]+ expected at m/z 354.15) .
- Elemental Analysis : Combustion analysis to validate C, H, N, and S content .
Basic: What initial biological screening approaches are used to assess its activity?
Methodological Answer:
- Receptor Binding Assays : Screen for affinity at serotonin (5-HT/5-HT) or dopamine receptors due to structural similarity to piperazine-based ligands. Use radiolabeled ligands (e.g., H-ketanserin) in competitive binding assays .
- Enzyme Inhibition : Test acetylcholinesterase (AChE) inhibition via Ellman’s method, given sulfonamide-piperazine hybrids’ known activity .
Advanced: How can structure-activity relationship (SAR) studies optimize its pharmacological profile?
Methodological Answer:
- Substituent Variation : Systematically modify the 4-methoxyphenyl group (e.g., replace with fluorophenyl or chlorophenyl) to assess impact on receptor selectivity .
- Sulfonyl Group Replacement : Compare sulfonamide vs. carbonyl or amide linkages to evaluate solubility and binding kinetics .
- Assay Design : Use IC determination in dose-response curves (0.1–100 µM) across multiple targets to identify selectivity trends .
Advanced: What computational methods predict its target interactions?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses at targets like 5-HT receptors. Validate with co-crystallized receptor structures (PDB ID: 6WGT) .
- Molecular Dynamics (MD) : Simulate ligand-receptor complexes (100 ns trajectories) to assess stability of key interactions (e.g., hydrogen bonds with Ser159 in 5-HT) .
Advanced: How to resolve contradictions in reported biological activity data?
Methodological Answer:
- Purity Verification : Re-analyze batches with conflicting results via LC-MS to rule out impurities (>98% purity required) .
- Assay Standardization : Control variables like buffer pH (7.4 vs. 6.8), temperature (25°C vs. 37°C), and cell line (HEK293 vs. CHO) to minimize variability .
- Species-Specific Effects : Compare rodent in vivo data with human cell-based assays to identify translational discrepancies .
Advanced: What methodologies assess toxicity and ADME properties?
Methodological Answer:
- Cytotoxicity : MTT assay in HepG2 cells (48-hour exposure) to determine IC values .
- Metabolic Stability : Incubate with human liver microsomes (HLMs) and quantify parent compound via LC-MS/MS over 60 minutes .
- Blood-Brain Barrier (BBB) Penetration : Use parallel artificial membrane permeability assay (PAMPA-BBB) to predict CNS availability .
Advanced: How to characterize metabolic pathways and metabolites?
Methodological Answer:
- Radiolabeling : Synthesize C-labeled compound and track metabolites in rat plasma via scintillation counting .
- LC-HRMS : Identify phase I/II metabolites (e.g., hydroxylation, glucuronidation) using fragmentation patterns .
- CYP450 Inhibition : Screen against CYP3A4/2D6 isoforms to assess drug-drug interaction risks .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
